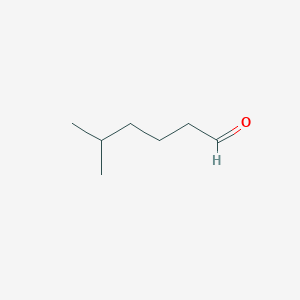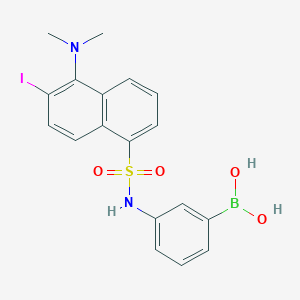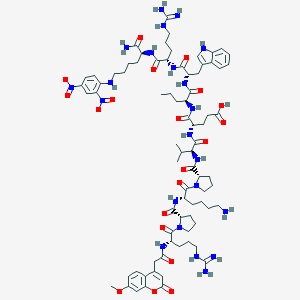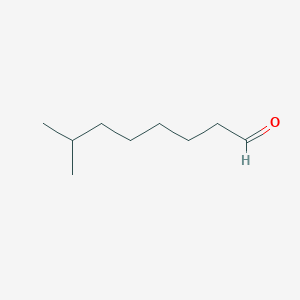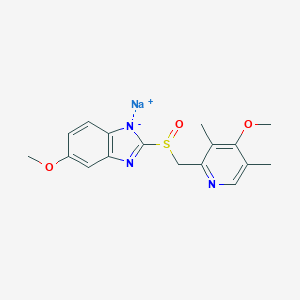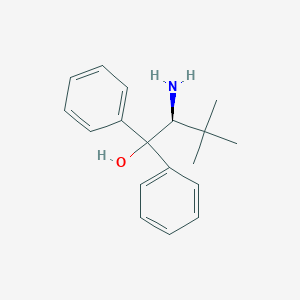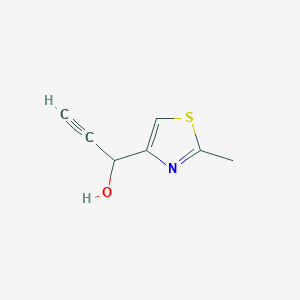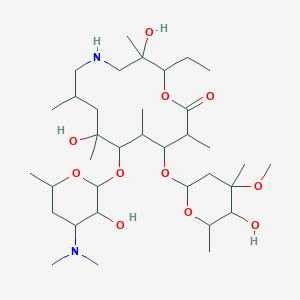
Adddea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adddea, also known as N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the amphetamine class of compounds and has been shown to have both biochemical and physiological effects on the body. In
Aplicaciones Científicas De Investigación
Adddea has been used in scientific research as a tool to study the effects of amphetamine-like compounds on the body. It has been shown to have similar effects to other amphetamines, such as increased locomotor activity and enhanced dopamine release. This compound has also been used in studies to investigate the role of dopamine in addiction and reward pathways in the brain.
Mecanismo De Acción
Adddea acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by binding to and inhibiting the reuptake transporters for these neurotransmitters, resulting in increased levels of dopamine and norepinephrine in the synaptic cleft. This leads to increased activation of dopamine and norepinephrine receptors, resulting in the characteristic effects of amphetamine-like compounds.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also has effects on the gastrointestinal system, such as reducing appetite and increasing gastrointestinal motility. This compound has been shown to have both acute and chronic effects on the brain, including changes in gene expression and alterations in neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adddea has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior and physiology. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use. This compound has a short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and can lead to addiction, which must be taken into consideration when using it in research.
Direcciones Futuras
There are several future directions for research involving Adddea. One area of interest is the potential therapeutic applications of this compound for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is the use of this compound as a tool to study the role of dopamine and norepinephrine in addiction and reward pathways in the brain. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have both biochemical and physiological effects on the body, and has been used as a tool to study the effects of amphetamine-like compounds on behavior and physiology. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving this compound that may lead to new therapeutic applications and improved understanding of the role of dopamine and norepinephrine in the brain.
Métodos De Síntesis
Adddea can be synthesized through a multistep process that involves the reaction of 4-bromomethylphenol with diethylamine to form Adddea4-(bromomethyl)aniline. This intermediate is then reacted with 2-chloroethyl ether to form Adddea2-(4-bromomethylphenyl)ethanamine. Finally, the compound is reacted with phenylmagnesium bromide to form this compound.
Propiedades
Número CAS |
146763-21-5 |
|---|---|
Fórmula molecular |
C35H66N2O11 |
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,9-dihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,7,9,11,13-pentamethyl-1-oxa-5-azacyclotetradecan-14-one |
InChI |
InChI=1S/C35H66N2O11/c1-13-25-34(8,42)18-36-17-19(2)15-33(7,41)30(48-32-27(38)24(37(10)11)14-20(3)44-32)21(4)28(22(5)31(40)46-25)47-26-16-35(9,43-12)29(39)23(6)45-26/h19-30,32,36,38-39,41-42H,13-18H2,1-12H3 |
Clave InChI |
ZTAQKCQVXVRTAZ-UHFFFAOYSA-N |
SMILES |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
SMILES canónico |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
Sinónimos |
10-aza-10-demethyl-9-deoxo-11-deoxyerythromycin A 10-aza-9-deoxo-11-deoxyerythromycin A ADDDEA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






